molecular formula C22H22N4O2 B2632438 3-methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide CAS No. 899953-89-0

3-methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide

Cat. No.: B2632438
CAS No.: 899953-89-0
M. Wt: 374.444
InChI Key: MMFGUKWLOIEKND-UHFFFAOYSA-N
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Description

Molecular Formula and Key Features

Property Value
Molecular Formula C23H23N5O2
Molecular Weight 401.47 g/mol
IUPAC Name 3-methyl-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide

The pyridazine ring’s electron-deficient nature and the morpholine group’s conformational flexibility contribute to the compound’s potential biological activity. The benzamide moiety introduces planar rigidity, which may facilitate π-π stacking interactions in crystalline states.

Properties

IUPAC Name

3-methyl-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2/c1-16-3-2-4-18(15-16)22(27)23-19-7-5-17(6-8-19)20-9-10-21(25-24-20)26-11-13-28-14-12-26/h2-10,15H,11-14H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMFGUKWLOIEKND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.

    Introduction of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution reactions, where a halogenated pyridazine derivative reacts with morpholine.

    Coupling with Phenyl Ring: The pyridazine derivative is then coupled with a phenyl ring through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Formation of Benzamide: Finally, the benzamide moiety is introduced through an amide coupling reaction, typically using a carboxylic acid derivative and an amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives and nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In the field of chemistry, 3-methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide serves as an essential building block for synthesizing more complex organic molecules. Its unique structure allows it to participate in various organic reactions, including:

  • Oxidation : The compound can be oxidized using agents like potassium permanganate, leading to the formation of oxidized derivatives.
  • Reduction : It can undergo reduction reactions with lithium aluminum hydride, resulting in alcohols or amines.
  • Substitution Reactions : The compound can participate in nucleophilic or electrophilic substitution reactions depending on the substituents present.

Biology

The biological applications of this compound are particularly noteworthy. Research indicates its potential as a biochemical probe to study enzyme interactions and cellular pathways. Key areas of investigation include:

  • Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes such as tyrosine kinases, which are crucial in cancer cell proliferation.
  • Inflammatory Response Modulation : It may influence cytokine production and immune cell activation, suggesting potential anti-inflammatory properties.

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic potential against various diseases:

  • Anticancer Activity : Studies have demonstrated significant anticancer properties against multiple cancer cell lines:
    • Breast Cancer (MCF-7 Cells) : Induces apoptosis and reduces cell viability.
    • Lung Cancer (A549 Cells) : Triggers apoptosis through caspase activation pathways.

This compound's ability to inhibit tyrosine kinases positions it as a potential candidate for targeted cancer therapies.

Industry

In industrial applications, the compound is utilized in the development of new pharmaceuticals and agrochemicals. Its unique chemical properties make it suitable for creating materials with specific functionalities.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

  • Anticancer Efficacy : A study demonstrated that this compound significantly reduced viability in MCF-7 breast cancer cells in a dose-dependent manner. Additionally, it showed potent activity against A549 lung cancer cells by inducing apoptosis .
  • Inflammation Studies : Research indicated that the compound effectively inhibited lipopolysaccharide-induced interleukin-6 release in vitro, showcasing its potential as an anti-inflammatory agent .
  • Enzyme Interaction Studies : Investigations into its interaction with discoidin domain receptors (DDR1 and DDR2) revealed its dual inhibition capabilities, which are crucial for understanding cellular signaling mechanisms involved in inflammation and cancer progression .

Mechanism of Action

The mechanism of action of 3-methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit a particular kinase enzyme, thereby blocking a signaling pathway involved in cell proliferation.

Comparison with Similar Compounds

Structural Analogues and Key Features

The compound shares structural motifs with several benzamide derivatives, differing primarily in substituents on the phenyl ring and heterocyclic systems. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Substituents Molecular Formula Key Features Reference
Target Compound 6-Morpholino-pyridazine C21H21N3O2 Morpholine enhances solubility; pyridazine enables π-π interactions.
2-(2,4-dichlorobenzamido)-3-methyl-N-(4-(3-oxomorpholino)phenyl)benzamide (6k-g) Dichlorobenzamido, 3-oxomorpholino C25H21Cl2N3O4 Dichloro substitution increases lipophilicity; oxidized morpholine variant.
3-Methyl-N-(4-((pyridin-3-ylmethyl)amino)phenyl)benzamide (CAS 839695-57-7) Pyridin-3-ylmethylamino C20H19N3O Pyridine amino group may alter hydrogen-bonding capacity.
I-6232 (Ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate) 6-Methylpyridazin-3-yl C22H22N2O2 Ethyl ester backbone; methylpyridazine for steric effects.
3-Fluoro-N-(4-fluorophenyl)benzamide Fluorine substituents C13H9F2NO Fluorine atoms improve metabolic stability and membrane permeability.

Pharmacological and Metabolic Considerations

  • Morpholino Group: The morpholine ring in the target compound likely improves aqueous solubility compared to dichloro (6k-g) or pyridinylmethylamino (CAS 839695-57-7) analogs .
  • Pyridazine vs. Pyridine : Pyridazine’s dual nitrogen atoms may enhance binding to targets via additional hydrogen bonds, contrasting with pyridine’s single nitrogen .
  • Metabolism: Fluorinated benzamides (e.g., 3-fluoro-N-(4-fluorophenyl)benzamide) exhibit slower hepatic degradation due to fluorine’s electronegativity, whereas morpholino groups may undergo oxidative metabolism .

Analytical Challenges

  • NMR Complexity : Fluorinated and multi-heterocyclic analogs (e.g., 6k-g) show overlapping aromatic signals in ¹H NMR, necessitating advanced techniques for resolution .

Biological Activity

3-Methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide, a compound belonging to the class of benzanilides, has garnered attention for its diverse biological activities. This article delves into its synthesis, biological mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H22N4O2C_{22}H_{22}N_{4}O_{2}. The compound features a morpholinopyridazine moiety that is integral to its biological activity.

PropertyValue
IUPAC NameThis compound
Molecular Weight374.44 g/mol
SolubilitySoluble in DMSO and ethanol
Melting PointNot specified

The compound exhibits its biological effects primarily through the inhibition of specific enzymes and receptors involved in various signaling pathways. It has shown potential in:

  • Inhibiting Tyrosine Kinases : This action can lead to reduced cell proliferation and induction of apoptosis in cancer cells.
  • Modulating Inflammatory Responses : The compound may influence cytokine production and immune cell activation, suggesting potential anti-inflammatory properties .

Anticancer Activity

Research indicates that this compound has significant anticancer properties. Studies have demonstrated its efficacy against various cancer cell lines, including:

  • Breast Cancer (MCF-7 Cells) : Exhibited a dose-dependent decrease in cell viability .
  • Lung Cancer (A549 Cells) : Induced apoptosis through caspase activation pathways .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies have shown that it possesses:

  • Bactericidal Effects : Effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
  • Antifungal Activity : Demonstrated efficacy against common fungal pathogens, indicating a broad-spectrum antimicrobial potential .

Study 1: Anticancer Efficacy

In a recent study, researchers synthesized several derivatives of the compound and assessed their anticancer activities. The results indicated that modifications to the morpholine group enhanced potency against breast cancer cells, with IC50 values significantly lower than those of existing chemotherapeutics .

Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of the compound. It was found to reduce the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages, suggesting its potential use in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 3-methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide, and how can reaction yields be optimized?

  • Methodology : Synthesis typically involves sequential coupling of morpholine-substituted pyridazine with halogenated phenyl intermediates, followed by amidation with 3-methylbenzoyl chloride. Key steps include:

  • Pyridazine functionalization : Morpholine is introduced via nucleophilic substitution at the 6-position of pyridazine under reflux with a polar aprotic solvent (e.g., DMF) .
  • Buchwald-Hartwig coupling : Aryl halides (e.g., 4-bromophenylamine) react with the pyridazine core using palladium catalysts (e.g., Pd(OAc)₂) and ligands (XPhos) to form the phenyl-pyridazine backbone .
  • Amidation : The final benzamide is formed using 3-methylbenzoyl chloride with a base (e.g., triethylamine) in dichloromethane .
    • Optimization : Yield improvements are achieved via:
  • Microwave-assisted synthesis to reduce reaction time and side products .
  • Continuous flow reactors for precise temperature control and scalability .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

  • Methodology : Use a combination of:

  • NMR : 1^1H and 13^13C NMR to confirm substituent positions (e.g., morpholine’s methylene protons at δ 3.5–3.7 ppm; aromatic protons in the benzamide moiety) .
  • HRMS : High-resolution mass spectrometry to verify molecular weight (expected [M+H]⁺ ≈ 417.2 g/mol).
  • HPLC-PDA : Purity assessment (>95%) and detection of byproducts (e.g., unreacted benzoyl chloride) .

Advanced Research Questions

Q. What computational strategies can predict the compound’s binding affinity to kinase targets, and how do morpholine substituents influence selectivity?

  • Methodology :

  • Molecular docking : Use software like AutoDock Vina to model interactions with kinases (e.g., PI3K or MAPK). The morpholine group enhances solubility and hydrogen bonding with catalytic lysine residues .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to identify key binding motifs (e.g., pyridazine’s π-π stacking with tyrosine residues) .
    • Data interpretation : Compare docking scores (ΔG values) with experimental IC₅₀ data to resolve discrepancies caused by solvent effects or protonation states .

Q. How can contradictory results in biological assays (e.g., variable IC₅₀ values across studies) be systematically addressed?

  • Methodology :

  • Assay standardization : Control variables such as:
  • Cell line provenance (e.g., use authenticated lines like MCF-7 for cancer studies).
  • Compound solubility : Pre-dissolve in DMSO (<0.1% final concentration) to avoid aggregation .
  • Orthogonal assays : Validate kinase inhibition via:
  • Biochemical assays (e.g., ADP-Glo™ for ATP consumption).
  • Cellular assays (e.g., Western blot for phosphorylated targets) .
    • Troubleshooting : Use LC-MS to check for degradation products during long-term storage .

Q. What strategies are effective in modifying the compound’s pharmacokinetic profile without compromising bioactivity?

  • Methodology :

  • Prodrug design : Introduce hydrolyzable groups (e.g., acetate esters) at the benzamide’s methyl position to enhance oral bioavailability .
  • Metabolic stability : Replace morpholine with tetrahydropyran to reduce CYP3A4-mediated oxidation while retaining solubility .
  • In silico ADMET : Predict logP (target <3) and polar surface area (>60 Ų) using tools like SwissADME to balance permeability and solubility .

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